6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing triazolo[1,5-a]pyridines . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring good yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes like PHD-1, JAK1, and JAK2, which play roles in cellular signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug with a triazole moiety.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Nefazodone: An antidepressant with a triazole moiety.
Uniqueness
6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features and the combination of a chromeno and triazolo[1,5-a]pyrimidine framework. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
303094-30-6 |
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Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
9,11-bis(4-methoxyphenyl)-14-methyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C27H24N4O3/c1-16-28-27-29-24-21-6-4-5-7-22(21)34-26(18-10-14-20(33-3)15-11-18)23(24)25(31(27)30-16)17-8-12-19(32-2)13-9-17/h4-15,25-26H,1-3H3,(H,28,29,30) |
InChI Key |
VOXLWZDTUPMREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)OC)NC2=N1)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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